Vancomycin Binding Affinity: D-Ala-D-Ala Terminus vs. Resistance-Associated D-Ala-D-Lac
The terminal D-Ala-D-Ala sequence, as found in D-Alanyl-L-alanyl-D-alanine, exhibits dramatically higher binding affinity for vancomycin compared to the resistance-associated D-Ala-D-Lac depsipeptide terminus [1]. In direct binding assays, the native D-Ala-D-Ala peptide (Ac2-L-Lys-D-Ala-D-Ala) demonstrated a 1000-fold greater affinity for vancomycin than the D-Ala-D-Lac analog (Ac2-L-Lys-D-Ala-D-Lac), corresponding to a free energy difference of 4.1 kcal/mol [1]. This loss in affinity is partitioned into the loss of a key hydrogen bond (1.5 kcal/mol) and a destabilizing lone pair/lone pair electrostatic interaction introduced by the ester oxygen (2.6 kcal/mol) [1].
| Evidence Dimension | Vancomycin binding affinity (relative difference) |
|---|---|
| Target Compound Data | Ac2-L-Lys-D-Ala-D-Ala: 1000-fold higher affinity than D-Ala-D-Lac |
| Comparator Or Baseline | Ac2-L-Lys-D-Ala-D-Lac: 1000-fold lower affinity |
| Quantified Difference | 1000-fold difference; ΔΔG = 4.1 kcal/mol |
| Conditions | Vancomycin binding assay; Ac2-L-Lys-D-Ala-D-Ala vs. Ac2-L-Lys-D-Ala-D-Lac |
Why This Matters
This 1000-fold affinity differential directly impacts the selection of appropriate substrate analogs for vancomycin binding studies, ensuring that researchers using D-Ala-D-Ala-containing tripeptides are modeling the physiologically relevant susceptible state rather than the resistance phenotype.
- [1] McComas, C.C., Crowley, B.M., Boger, D.L. Partitioning the loss in vancomycin binding affinity for D-Ala-D-Lac into lost H-bond and repulsive lone pair contributions. Journal of the American Chemical Society, 2003, 125(31): 9314-9315. View Source
